2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities. It belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This is achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.
Introduction of the chlorophenyl and phenyl groups: This step involves the use of chlorophenyl and phenyl hydrazines in the presence of a suitable catalyst.
Formation of the sulfanyl linkage: This is done by reacting the triazole derivative with a thiol compound.
Acetylation: The final step involves acetylation of the amine group with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as flash chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It is believed to interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Uniqueness
What sets 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide apart is its unique combination of the triazole ring with the chlorophenyl and phenyl groups, which may contribute to its enhanced biological activity and reduced side effects compared to other similar compounds .
Properties
Molecular Formula |
C25H23ClN4OS |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-18(2)29(19-11-5-3-6-12-19)23(31)17-32-25-28-27-24(21-15-9-10-16-22(21)26)30(25)20-13-7-4-8-14-20/h3-16,18H,17H2,1-2H3 |
InChI Key |
KFKATIYAHSJIME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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